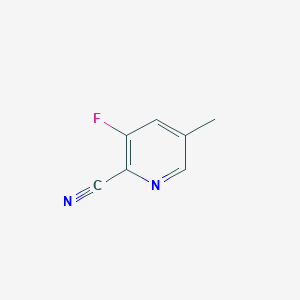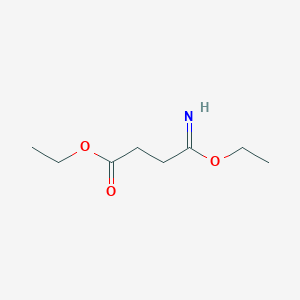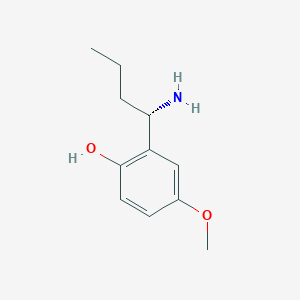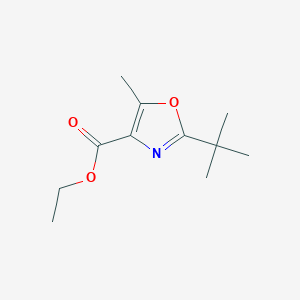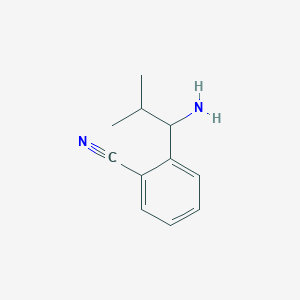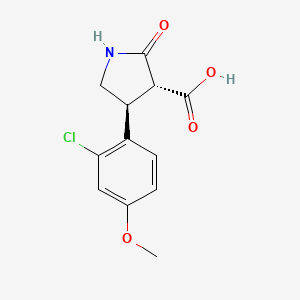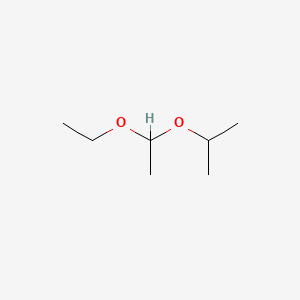
Propane, 2-(1-ethoxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethoxy)propane is an organic compound with the molecular formula C7H16O2This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a propane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Ethoxyethoxy)propane can be synthesized through the acetalization of acetaldehyde with ethanol and isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 2-(1-ethoxyethoxy)propane follows a similar synthetic route but on a larger scale. The process involves continuous feeding of acetaldehyde, ethanol, and isopropanol into a reactor equipped with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Ethoxyethoxy)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1-ethoxyethoxy)propane involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1-ethoxyethoxy)propane: This compound has two ethoxyethoxy groups attached to a propane backbone, making it structurally similar to 2-(1-ethoxyethoxy)propane.
2,3-Epoxy-1-(1-ethoxyethoxy)propane: This compound contains an epoxy group in addition to the ethoxyethoxy group, giving it different reactivity and applications.
Uniqueness
2-(1-Ethoxyethoxy)propane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
25334-93-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H16O2/c1-5-8-7(4)9-6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
QRYDGQLSWQAGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


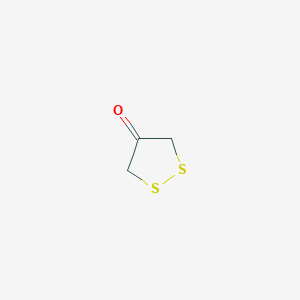
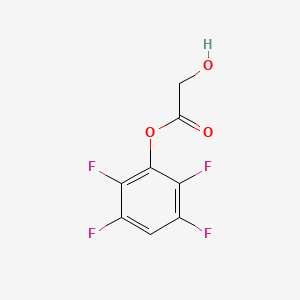
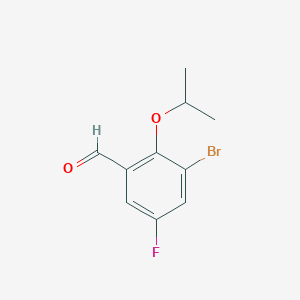

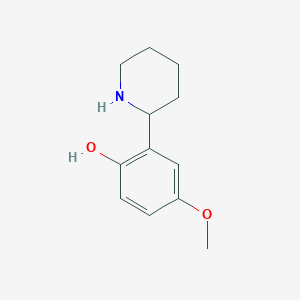
![1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol](/img/structure/B12985178.png)
